1-((4-fluoro-3-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
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Overview
Description
1-((4-fluoro-3-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a sulfonyl group and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-fluoro-3-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The final step involves coupling the triazole-containing intermediate with the sulfonylated piperidine under suitable conditions, often using a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((4-fluoro-3-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl or triazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
1-((4-fluoro-3-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-((4-fluoro-3-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and triazole groups are key to its binding affinity and specificity. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-((4-chloro-3-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
- 1-((4-bromo-3-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
Uniqueness
1-((4-fluoro-3-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is unique due to the presence of the fluoro group, which can significantly influence its chemical and biological properties. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its chloro or bromo analogs.
Properties
IUPAC Name |
1-(4-fluoro-3-methylphenyl)sulfonyl-4-(triazol-2-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O2S/c1-11-10-13(2-3-14(11)15)22(20,21)18-8-4-12(5-9-18)19-16-6-7-17-19/h2-3,6-7,10,12H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPKCAQWKHURBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)N3N=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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